

In-Depth Technical Guide: Structural Elucidation of CAS 18048-64-1

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Compound of Interest

Compound Name: 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

Cat. No.: B099381

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Introduction

The compound identified by CAS Registry Number 18048-64-1 is chemically known as 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. It is a key intermediate in the synthesis of the thrombopoietin receptor agonist, Eltrombopag.[1][2] As a critical component in the manufacturing of an active pharmaceutical ingredient (API), its structural integrity and purity are of utmost importance. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the analytical techniques and methodologies required for its unambiguous identification and characterization.

Chemical Identity

| Property | Value | Source(s) |
|---------------------|--|-----------|
| CAS Registry Number | 18048-64-1 | [3][4] |
| IUPAC Name | 2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | [2] |
| Synonyms | 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one, Eltrombopag Impurity 17/18 | [1][2][5] |
| Molecular Formula | C ₁₂ H ₁₄ N ₂ O | [3][4] |
| Molecular Weight | 202.26 g/mol | [5] |

It is important to note that this compound can exist in tautomeric forms. A frequently referenced tautomer is 2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one, identified by CAS Number 277299-70-4.[6][7][8] The analytical data presented in this guide will focus on the structure assigned to CAS 18048-64-1, while acknowledging the potential for tautomerism.

Structural Elucidation Techniques

The definitive structure of 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is established through a combination of spectroscopic and crystallographic methods.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data (Predicted and Reported for Tautomer)

While a definitive, published ¹H NMR spectrum for CAS 18048-64-1 is not readily available in the public domain, data for its tautomer (CAS 277299-70-4) has been reported.[6] The expected signals for CAS 18048-64-1 would be consistent with the proposed structure.

| Protons | Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------|----------------------------------|--------------|-------------|--|
| Aromatic CH | ~7.0-7.5 | m | 3H | Protons on the dimethylphenyl ring |
| CH ₂ | ~3.0-3.5 | s | 2H | Methylene protons in the pyrazolone ring |
| Phenyl CH ₃ | ~2.2 | s | 6H | Two methyl groups on the phenyl ring |
| Pyrazolone CH ₃ | ~2.1 | s | 3H | Methyl group on the pyrazolone ring |

¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (δ , ppm) | Assignment |
|----------------------------|----------------------------------|--|
| C=O | ~170-180 | Carbonyl carbon in the pyrazolone ring |
| Aromatic C | ~120-140 | Carbons of the dimethylphenyl ring |
| C-CH ₃ (ring) | ~150-160 | Carbon attached to the methyl group in the pyrazolone ring |
| CH ₂ | ~40-50 | Methylene carbon in the pyrazolone ring |
| Phenyl CH ₃ | ~15-25 | Methyl carbons on the phenyl ring |
| Pyrazolone CH ₃ | ~10-20 | Methyl carbon on the pyrazolone ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Ion | m/z | Interpretation |
|--------------------|----------|--|
| [M+H] ⁺ | 203.1182 | Protonated molecular ion, confirming the molecular weight. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm ⁻¹) | Functional Group |
|--------------------------------|--------------------------------------|
| ~1700 | C=O stretch (amide) |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~2900-3000 | C-H stretch (aliphatic and aromatic) |
| ~1300-1400 | C-N stretch |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise arrangement of atoms in the solid state. While a specific crystal structure for CAS 18048-64-1 is not publicly available, this technique would be the ultimate confirmation of its structure.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data for structural elucidation.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to confirm the molecular structure.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters: pulse angle $30\text{-}45^\circ$, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: pulse angle $30\text{-}45^\circ$, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
 - Reference the spectrum to the solvent peak.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
- **Analysis:**
 - Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography system.
 - Acquire the mass spectrum in positive ion mode to observe the $[M+H]^+$ ion.
 - If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).
- **Data Analysis:** Determine the accurate mass of the molecular ion and compare it to the theoretical mass of the proposed formula. Analyze the fragmentation pattern to support the structural assignment.

Infrared Spectroscopy

Objective: To identify the key functional groups.

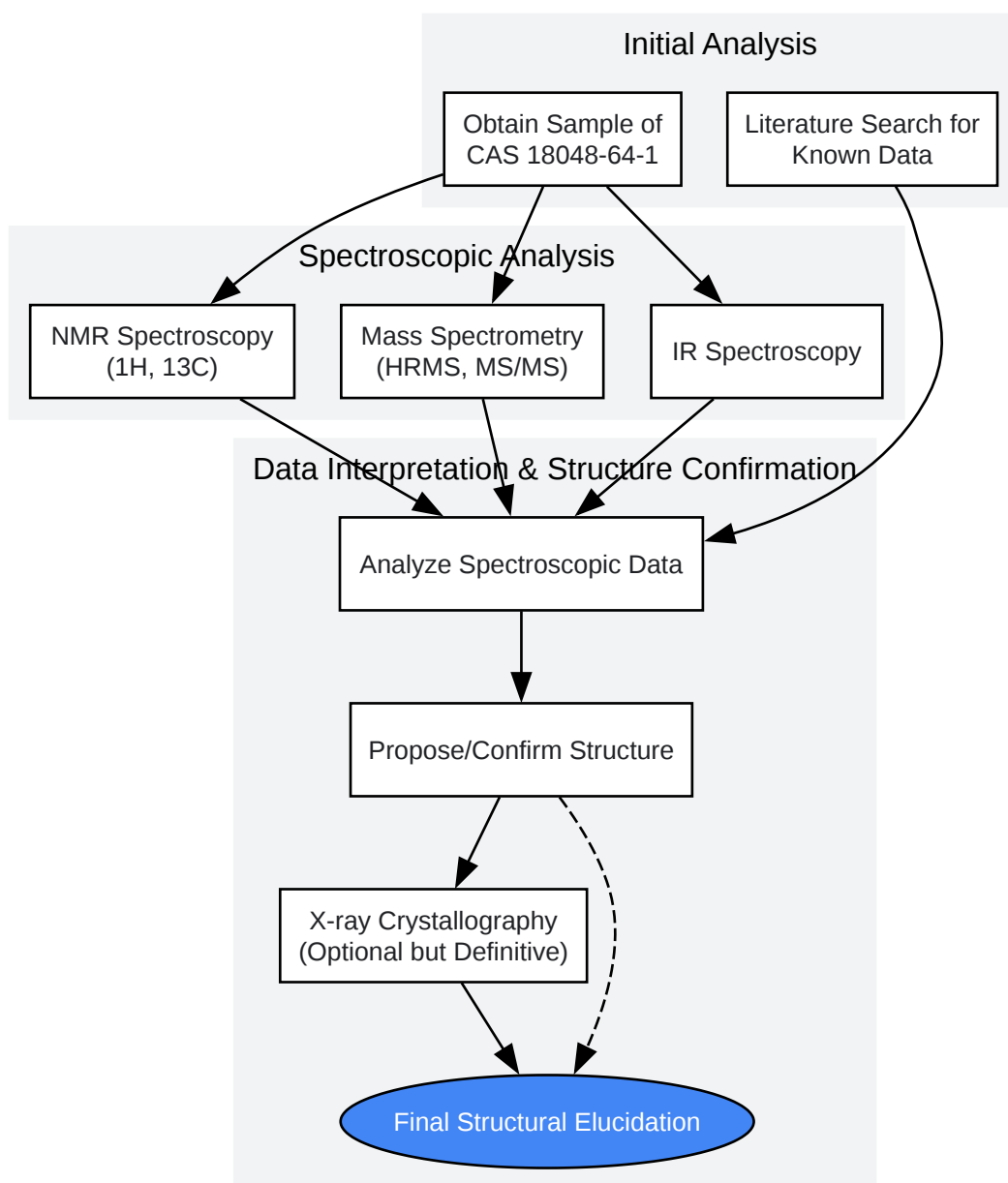
Methodology:

- **Sample Preparation:**
 - For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.
 - Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- **Instrumentation:** Use a Fourier Transform Infrared (FT-IR) spectrometer.
- **Acquisition:**

- Record a background spectrum of the empty sample compartment or the pure KBr pellet.
- Record the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of CAS 18048-64-1.



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